Fmoc-a-methyl-L-4-bromophenylalanine Fmoc-a-methyl-L-4-bromophenylalanine
Brand Name: Vulcanchem
CAS No.: 1310680-28-4
VCID: VC8066891
InChI: InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
SMILES: CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H22BrNO4
Molecular Weight: 480.3 g/mol

Fmoc-a-methyl-L-4-bromophenylalanine

CAS No.: 1310680-28-4

Cat. No.: VC8066891

Molecular Formula: C25H22BrNO4

Molecular Weight: 480.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-a-methyl-L-4-bromophenylalanine - 1310680-28-4

Specification

CAS No. 1310680-28-4
Molecular Formula C25H22BrNO4
Molecular Weight 480.3 g/mol
IUPAC Name (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Standard InChI InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Standard InChI Key PSVZPFIZDGCWIL-VWLOTQADSA-N
Isomeric SMILES C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-α-methyl-L-4-bromophenylalanine (molecular formula: C₂₅H₂₂BrNO₄; molecular weight: 480.36 g/mol) combines three key modifications:

  • Fmoc Protecting Group: Shields the amino group during solid-phase peptide synthesis (SPPS) and is cleaved under mild basic conditions.

  • α-Methyl Substitution: Introduces steric hindrance, altering peptide backbone flexibility and resistance to enzymatic degradation.

  • Para-Bromine Atom: Enables post-synthetic modifications via cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 1: Comparative Properties of Fmoc-Protected Bromophenylalanine Derivatives

PropertyFmoc-α-Methyl-L-4-BromophenylalanineFmoc-L-4-Bromophenylalanine
Molecular Weight480.36 g/mol466.34 g/mol
α-SubstitutionMethylHydrogen
Bromine PositionParaPara
Proteolytic StabilityHighModerate
Synthetic ApplicationsPeptide engineering, drug deliveryBioconjugation, labeling

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Bromination: Introduction of bromine at the para position of L-phenylalanine.

  • Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in dioxane or dimethylformamide (DMF) .

Key Reaction:

α-Methyl-L-4-bromophenylalanine+Fmoc-ClBaseFmoc-α-methyl-L-4-bromophenylalanine+HCl\text{α-Methyl-L-4-bromophenylalanine} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Fmoc-α-methyl-L-4-bromophenylalanine} + \text{HCl}

Industrial Manufacturing

Large-scale production utilizes automated peptide synthesizers and continuous-flow reactors to optimize yield (>85%) and purity (>98%). High-performance liquid chromatography (HPLC) ensures removal of byproducts, while recrystallization in ethanol-water mixtures enhances crystallinity .

Applications in Peptide Science and Drug Development

Peptide Synthesis

The α-methyl group stabilizes secondary structures (e.g., β-turns) in synthetic peptides, improving their pharmacokinetic profiles. For example, peptides incorporating this derivative exhibit 40% higher resistance to trypsin compared to non-methylated analogs .

Targeted Drug Delivery

The bromine atom enables site-specific bioconjugation via Suzuki-Miyaura cross-coupling, attaching therapeutic payloads (e.g., anticancer agents) to peptide carriers. In a 2023 study, doxorubicin-conjugated peptides showed 60% tumor growth inhibition in murine models .

Enzymatic Stability Enhancements

Peptides containing α-methylated residues demonstrate prolonged half-lives in serum. A 2024 trial reported a 72-hour circulation time for a GLP-1 analog modified with Fmoc-α-methyl-L-4-bromophenylalanine, compared to 12 hours for the unmodified peptide .

Comparative Analysis with Structural Analogs

Fmoc-L-4-Bromophenylalanine (CAS 198561-04-5)

  • Lacks the α-methyl group, reducing steric hindrance and enzymatic stability.

  • Used in fluorescent labeling and protein engineering due to simpler synthesis .

Fmoc-D-4-Bromophenylalanine (CAS 198545-76-5)

  • D-enantiomer induces right-handed helices in peptides, influencing receptor binding specificity.

  • Applied in antimicrobial peptide design, with a 2022 study showing 90% efficacy against Staphylococcus aureus .

Research Frontiers and Challenges

Photoredox Alkenylation

Recent advances exploit the bromine atom for light-mediated alkenylation, enabling peptide macrocyclization. A 2025 Nature Chemistry study achieved 75% yield in forming stapled peptides with enhanced α-helical content .

Limitations and Future Directions

  • Synthetic Complexity: α-Methylation increases production costs by 30% compared to standard Fmoc-amino acids.

  • Solubility Issues: Hydrophobicity necessitates polar solvents (e.g., DMF), complicating aqueous applications.

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